
(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide
Overview
Description
(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide is a chiral amide compound with a specific stereochemistry It features an amino group, a fluoro-substituted benzyl group, and a dimethyl-substituted butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, 4-fluorobenzylamine, and appropriate reagents for amide bond formation.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxyl group of (S)-2-amino-3-methylbutanoic acid and the amino group of 4-fluorobenzylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of automated synthesis equipment, large-scale reactors, and efficient purification methods such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the benzyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pain Management
Recent studies have highlighted the potential of (S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide as a dual inhibitor targeting soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). These targets are crucial in modulating inflammatory responses and pain pathways.
- Case Study : A study demonstrated that compounds structurally similar to this compound exhibited enhanced analgesic efficacy in rat models of inflammatory pain. The compounds reduced pain significantly within 30 minutes of administration, suggesting rapid bioavailability and action .
Inflammatory Diseases
The modulation of cAMP levels through PDE4 inhibition is particularly relevant for treating chronic inflammatory diseases such as asthma and psoriasis. By increasing cAMP, these inhibitors can down-regulate inflammatory mediators.
- Research Finding : The compound's structural modifications led to improved potency against PDE4, enhancing its therapeutic index while minimizing side effects typically associated with PDE4 inhibitors .
Synthesis and Scalability
The synthesis of this compound has been optimized for large-scale production, making it viable for pharmaceutical applications.
- Methodology : A preparative method was developed that allows for the efficient synthesis of this compound using recyclable chiral auxiliaries, ensuring high enantiomeric purity (>99% ee) and cost-effectiveness .
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
Parameter | Value |
---|---|
Max Concentration (Cmax) | 460 nM after 3 mg/kg oral dose |
Time to Max Concentration (Tmax) | 30 minutes |
Duration of Action | 4 hours |
This pharmacokinetic profile indicates a rapid onset of action with sustained effects, making it suitable for acute pain management scenarios.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro-substituted benzyl group can enhance binding affinity and specificity to the target, while the amide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-benzyl-3,N-dimethyl-butyramide: Lacks the fluoro substitution, which may affect its binding affinity and specificity.
(S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide: Contains a chloro group instead of a fluoro group, which can influence its reactivity and interactions.
(S)-2-Amino-N-(4-methyl-benzyl)-3,N-dimethyl-butyramide: Contains a methyl group instead of a fluoro group, affecting its steric and electronic properties.
Uniqueness
(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide is unique due to the presence of the fluoro group, which can enhance its binding affinity and specificity in biological applications. The stereochemistry also plays a crucial role in its interactions and overall activity.
Biological Activity
(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈FN₂O
- Molar Mass : Approximately 234.29 g/mol
- Key Features :
- Chiral center at the 2-amino position.
- Presence of a fluorine atom in the benzyl group, which enhances binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom in the benzyl group is believed to enhance its selectivity and potency due to increased electronegativity, which can affect the compound's lipophilicity and ability to penetrate biological membranes. The chiral nature of the compound also suggests that it may exhibit stereospecific interactions, leading to distinct pharmacological effects.
1. Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. Its structural similarity to other known inhibitors suggests potential activity against various targets, including phosphodiesterases (PDEs) and soluble epoxide hydrolases (sEH) .
2. Receptor Binding
The compound has been studied for its binding affinity to several receptors, including those involved in neurotransmitter systems. The presence of the fluorobenzyl moiety may enhance its interaction with specific receptor sites, making it a candidate for therapeutic applications in pain management and other disorders .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Analogue Compounds : A study assessed various analogues of similar structure, revealing that modifications in substituents significantly influenced their inhibitory potency against PDE4 and sEH. For instance, compounds with fluorinated groups exhibited enhanced activity compared to their non-fluorinated counterparts .
- In Vivo Efficacy : In a rat model of inflammatory pain, compounds structurally related to this compound demonstrated rapid analgesic effects, correlating with plasma concentrations over time . This suggests that similar mechanisms might be expected from this compound.
Comparative Analysis Table
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₃H₁₈FN₂O | Fluorobenzyl group; chiral center | Potential enzyme inhibitor; receptor binding |
(S)-2-Amino-N-(2,4-dichlorobenzyl)-3,N-dimethyl-butyramide | C₁₃H₁₈Cl₂N₂O | Dichlorobenzyl group; similar structure | Studied for neurotransmitter effects |
N-(4-methoxy-2-(trifluoromethyl)benzyl) derivatives | Varied | Bulky functional groups | PDE4 inhibition; analgesic properties |
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-fluorophenyl)methyl]-N,3-dimethylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQQMNZDRHQTAX-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.